
N-(4-methylthiazol-2-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylthiazol-2-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound characterized by its thiazole and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole and indole precursors. The thiazole ring can be synthesized through the reaction of thiourea with α-haloketones, while the indole ring can be constructed via Fischer indole synthesis or other methods.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring to form thiazolidines.
Substitution: Introduction of different substituents on the indole or thiazole rings.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical studies. Its interaction with various biomolecules can provide insights into biological processes.
Medicine: In medicine, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its anti-inflammatory, antioxidant, or anticancer properties.
Industry: In the industry, this compound can be used in the development of new materials or as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism by which N-(4-methylthiazol-2-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiazole and indole rings may interact with enzymes or receptors, modulating various biochemical pathways. The phenylsulfonyl group can enhance the compound's binding affinity to its targets.
Comparación Con Compuestos Similares
N-(4-methylthiazol-2-yl)acetamide: A simpler analog lacking the indole and phenylsulfonyl groups.
N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide: Another thiazole derivative with an imidazole ring instead of an indole ring.
Uniqueness: N-(4-methylthiazol-2-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is unique due to its combination of thiazole and indole rings, which provides a distinct structural framework. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-14-13-27-20(21-14)22-19(24)12-23-11-18(16-9-5-6-10-17(16)23)28(25,26)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGREUUDYHPPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
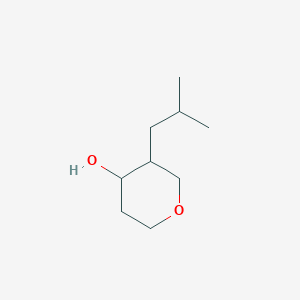
![2-methoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2793078.png)
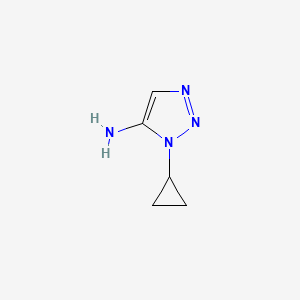
![N-({[2,3'-bipyridine]-3-yl}methyl)-2-(4-fluorobenzoyl)benzamide](/img/structure/B2793081.png)
![Ethyl 3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)propanoate](/img/structure/B2793084.png)
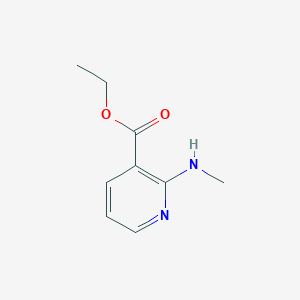

![N-(4-chlorophenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2793088.png)
![N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2793089.png)
![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2793091.png)
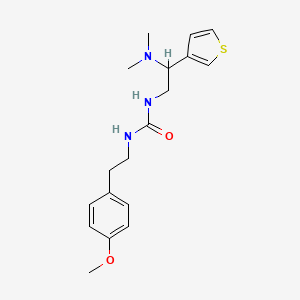
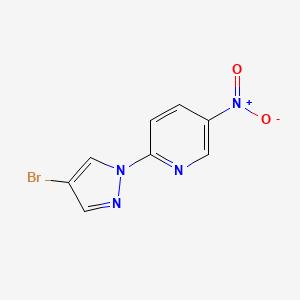
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2793098.png)
![4-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]benzaldehyde](/img/structure/B2793099.png)
